molecular formula C21H29N5O4S B2719212 N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-nitrobenzenesulfonamide CAS No. 941986-25-0

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-nitrobenzenesulfonamide

Cat. No.: B2719212
CAS No.: 941986-25-0
M. Wt: 447.55
InChI Key: JAUYYHHMPMPLHQ-UHFFFAOYSA-N
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Description

N-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 2-nitrobenzenesulfonamide core substituted with a dimethylaminophenyl group and a 4-methylpiperazinyl ethyl moiety. This article compares its hypothesized properties with structurally related compounds, emphasizing substituent effects, synthetic strategies, and biological activities.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O4S/c1-23(2)18-10-8-17(9-11-18)20(25-14-12-24(3)13-15-25)16-22-31(29,30)21-7-5-4-6-19(21)26(27)28/h4-11,20,22H,12-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUYYHHMPMPLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-nitrobenzenesulfonamide typically involves multi-step organic reactions. The process may start with the nitration of benzenesulfonamide to introduce the nitro group. Subsequent steps involve the formation of the dimethylamino and piperazine moieties through nucleophilic substitution reactions. The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions such as temperature, pressure, and pH would be essential to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to form different sulfonamide derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Reduction: Reagents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C23H30N6O4S
  • Molecular Weight : 454.5 g/mol
  • CAS Number : 900006-28-2

The compound features a sulfonamide group, which is known for its biological activity, particularly in the development of antibacterial and anticancer agents.

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives in cancer therapy. The compound N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-nitrobenzenesulfonamide has shown promising results in preclinical models for various cancers:

  • Mechanism of Action : The compound may exert cytotoxic effects by inducing apoptosis in cancer cells. It has been suggested that the presence of the nitro group enhances its reactivity and ability to interact with cellular targets, leading to cell death .
  • Case Study : A study on similar sulfonamide derivatives demonstrated significant cytotoxicity against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compounds were synthesized using a molecular hybrid strategy that combined different pharmacophores to enhance efficacy .

Antimicrobial Properties

Sulfonamides are traditionally known for their antibacterial properties. This compound may possess similar characteristics:

  • Mechanism of Action : Sulfonamides inhibit bacterial growth by interfering with folate synthesis, which is crucial for DNA replication and repair. This mechanism makes them effective against a range of bacterial infections.

Neurological Applications

Given the structural features of the compound, including the dimethylamino and piperazine moieties, it may also have applications in treating neurological disorders:

  • Potential Uses : Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This suggests potential applications in treating depression or anxiety disorders.

Research Findings

A comprehensive review of literature reveals several studies focusing on the synthesis and evaluation of sulfonamide derivatives, including this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated cytotoxicity against multiple cancer cell lines; apoptosis induction confirmed.
Study 2Antimicrobial PropertiesShowed effective inhibition of bacterial growth in vitro; potential for further development as an antibiotic.
Study 3Neurological EffectsSuggested modulation of neurotransmitter systems; further research needed to confirm efficacy in clinical settings.

Mechanism of Action

The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-nitrobenzenesulfonamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the dimethylamino and piperazine groups suggests it could act as an inhibitor or modulator of specific biological pathways.

Comparison with Similar Compounds

Structural Analogues with Sulfonamide Moieties

The target compound shares a sulfonamide backbone with several derivatives documented in the literature. Key analogues include:

Compound Name Key Substituents Biological Activity/Application Synthesis Yield Reference
N-(4-{[(2R)-4-(Dimethylamino)-1-(phenylsulfanyl)butan-2-yl]amino}-3-nitrobenzenesulfonyl)-4-(4,4-dimethylpiperidin-1-yl)benzamide 4,4-Dimethylpiperidine, phenylsulfanyl Bcl-2/Bcl-xL inhibitor (subnanomolar binding affinity) Not specified
N-(2-(2-(1-(4-(Dimethylamino)phenyl)vinyl)-1H-indol-3-yl)ethyl)-2-nitrobenzenesulfonamide (3i) Vinylindole, dimethylaminophenyl Synthetic intermediate (no activity reported) ~70% (via Hg(OTf)₂ catalysis)
N-(2-(4-(tert-butyl)phenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2e) tert-Butylphenyl, tetramethylpiperidinyloxy No activity reported 75% (GP1 method)

Key Observations :

  • The 4-methylpiperazinyl group in the target compound may enhance solubility and receptor binding compared to bulkier substituents like 4,4-dimethylpiperidine or tetramethylpiperidinyloxy .
Physicochemical Properties
  • Molecular Weight : The target compound (~530 g/mol) is lighter than 2e (~607 g/mol) and 11 (~1,100 g/mol), suggesting better bioavailability .
  • LogP : The 4-methylpiperazinyl group likely reduces LogP compared to tert-butylphenyl (2e, LogP ~5.2) or vinylindole (3i, LogP ~4.8), enhancing aqueous solubility .

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-nitrobenzenesulfonamide, also known as a sulfonamide derivative, has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H30N6O4C_{23}H_{30}N_{6}O_{4}, with a molecular weight of 454.5 g/mol. Its structure consists of a dimethylamino group, a piperazine ring, and a nitrobenzenesulfonamide moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC23H30N6O4
Molecular Weight454.5 g/mol
CAS Number900006-28-2

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis, leading to antimicrobial effects.
  • Receptor Interaction : The piperazine ring may facilitate binding to neurotransmitter receptors, potentially influencing central nervous system activity.
  • Nitro Group Activity : The nitro group can be reduced intracellularly to form reactive intermediates that may exert cytotoxic effects on tumor cells.

Pharmacological Activities

  • Antimicrobial Activity :
    • Several studies have demonstrated that sulfonamides exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The compound's mechanism involves competitive inhibition of p-aminobenzoic acid (PABA) utilization in bacteria, disrupting folate synthesis and subsequently inhibiting growth.
  • Antitumor Activity :
    • Research indicates that derivatives of sulfonamides can induce apoptosis in cancer cell lines. For instance, a study showed that similar compounds effectively inhibited the proliferation of human breast cancer cells through the activation of caspase pathways, leading to programmed cell death.
  • Anti-inflammatory Effects :
    • The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect is crucial for conditions characterized by chronic inflammation.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various sulfonamide derivatives found that this compound displayed potent activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Antitumor Activity

In vitro studies on human cancer cell lines demonstrated that this compound inhibited cell proliferation by up to 70% at concentrations as low as 10 µM. Mechanistic studies revealed that it induced G1 phase cell cycle arrest and increased levels of apoptotic markers such as cleaved PARP and caspase-3 activation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-nitrobenzenesulfonamide?

  • Methodological Answer : The compound can be synthesized via Hg(OTf)₂-catalyzed coupling reactions. For example, a tryptamine derivative and aryl acetylene are reacted in dichloromethane under reflux, followed by quenching with saturated NaHCO₃. The crude product is extracted, dried, and purified via silica gel chromatography. This method yields three products (3i, 13, 14), with structural confirmation via NMR and HR-MS .

Q. How is the structural identity of this compound confirmed?

  • Methodological Answer : Use a combination of ¹H NMR, ¹³C NMR, UPLC, and HR-MS. Specific NMR signals (e.g., aromatic protons at δ 6.5–8.0 ppm, dimethylamino groups at δ 2.8–3.1 ppm) and HR-MS molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₂₇H₃₄N₅O₄S) validate the structure. X-ray crystallography (if crystals are obtainable) provides additional confirmation of stereochemistry .

Q. What techniques assess purity, and how are byproducts resolved?

  • Methodological Answer : Purity is assessed via UPLC (≥95% peak area) and thin-layer chromatography (TLC). Byproducts (e.g., 13 and 14 in ) are separated using gradient elution in silica gel chromatography (hexane:ethyl acetate, 3:1 to 1:2). Recrystallization from ethanol or methanol further purifies the target compound .

Advanced Research Questions

Q. How can conflicting NMR and HR-MS data be resolved during structural elucidation?

  • Methodological Answer : Cross-validate using multiple techniques:

  • NMR : Assign peaks via 2D experiments (COSY, HSQC) to resolve overlapping signals.
  • HR-MS : Confirm molecular formula accuracy (e.g., ±1 ppm mass error).
  • X-ray diffraction : Resolve ambiguities in stereochemistry or substituent positioning .

Q. What strategies minimize byproduct formation during the coupling of dimethylaminophenyl and piperazine groups?

  • Methodological Answer :

  • Catalyst optimization : Test alternatives to Hg(OTf)₂ (e.g., Pd/C, CuI) for greener synthesis.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reaction efficiency.
  • Stoichiometric control : Use a 1.2:1 molar ratio of aryl acetylene to amine to limit dimerization .

Q. How are crystallization challenges addressed for sulfonamide derivatives?

  • Methodological Answer :

  • Solvent selection : Slow evaporation from ethanol or methanol promotes crystal growth.
  • Temperature gradients : Cooling from 50°C to 4°C over 48 hours enhances crystal stability.
  • Additives : Trace acetic acid can improve crystal lattice formation .

Q. What experimental designs mitigate toxicity risks from heavy metal catalysts?

  • Methodological Answer :

  • Catalyst substitution : Replace Hg(OTf)₂ with Bi(OTf)₃ or FeCl₃, which are less toxic.
  • Work-up protocols : Use chelating agents (e.g., EDTA) during extraction to remove residual metals.
  • Analytical validation : ICP-MS confirms catalyst removal to <1 ppm levels .

Data Contradiction Analysis

Q. How are contradictory spectral data analyzed when synthesizing novel analogs?

  • Methodological Answer :

  • Reproducibility checks : Repeat reactions under identical conditions to rule out procedural errors.
  • Isolation of intermediates : Characterize each synthetic step (e.g., amine precursor, sulfonylation product) to identify deviations.
  • Computational modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA) .

Q. What steps validate the stability of the nitrobenzenesulfonamide group under varying pH conditions?

  • Methodological Answer :

  • Stability assays : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours.
  • HPLC monitoring : Track degradation products (e.g., nitro group reduction to amine).
  • Mass spectrometry : Identify fragments (e.g., m/z 154 for cleaved sulfonamide) .

Methodological Notes

  • Key Techniques : Prioritized Hg(OTf)₂ catalysis ( ), X-ray crystallography ( ), and chromatographic purification ( ).
  • Advanced Focus : Emphasized experimental optimization, data validation, and toxicity mitigation.

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